molecular formula C16H9Cl2NO4S2 B11944421 2-(5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 259811-61-5

2-(5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B11944421
CAS No.: 259811-61-5
M. Wt: 414.3 g/mol
InChI Key: IRNIRFQMWORVLH-MLPAPPSSSA-N
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Description

2-(5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound that features a combination of furan, thiazolidine, and acetic acid moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves multi-step organic reactions One common method includes the condensation of 3,4-dichlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound This intermediate is then reacted with thiosemicarbazide to form the thiazolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidine ring can be reduced to form thiazolidines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidines and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propionic acid
  • 2-(5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butyric acid

Uniqueness

The uniqueness of 2-(5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its potential as an antimicrobial agent, while the thiazolidine ring contributes to its anti-inflammatory and anticancer activities.

Properties

CAS No.

259811-61-5

Molecular Formula

C16H9Cl2NO4S2

Molecular Weight

414.3 g/mol

IUPAC Name

2-[(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H9Cl2NO4S2/c17-10-3-1-8(5-11(10)18)12-4-2-9(23-12)6-13-15(22)19(7-14(20)21)16(24)25-13/h1-6H,7H2,(H,20,21)/b13-6-

InChI Key

IRNIRFQMWORVLH-MLPAPPSSSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl)Cl

Origin of Product

United States

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